5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid
Overview
Description
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Quinazoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities
Mode of Action
It is known that quinazoline derivatives interact with their targets to exert their biological effects
Biochemical Pathways
Quinazoline derivatives are known to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Quinazoline derivatives are known to have various therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, and others
Preparation Methods
The synthesis of 5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with N-bromosuccinimide (NBS) in acetonitrile to form a key intermediate, which is then reacted with phenyl isothiocyanate in ethanol to obtain the desired product . The reaction conditions typically involve refluxing the reaction mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
5-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid is unique compared to other quinazoline derivatives due to its specific structural features, such as the presence of a bromine atom and a hydroxybenzoic acid moiety. Similar compounds include:
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: This compound has a similar quinazoline core but differs in the functional groups attached to the core.
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Another quinazoline derivative with different substituents, showing distinct biological activities.
Properties
IUPAC Name |
5-[(6-bromo-4-phenylquinazolin-2-yl)amino]-2-hydroxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O3/c22-13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)25-21(24-17)23-14-7-9-18(26)16(11-14)20(27)28/h1-11,26H,(H,27,28)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLXMRYNPQJGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=C(C=C4)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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